molecular formula C10H30N5Ta B008851 Pentakis(dimethylamino)tantalum(V) CAS No. 19824-59-0

Pentakis(dimethylamino)tantalum(V)

Cat. No. B008851
CAS RN: 19824-59-0
M. Wt: 401.33 g/mol
InChI Key: VSLPMIMVDUOYFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

PDMAT is synthesized through a process that involves the electrochemical reaction of diethylamide with a sacrificial tantalum anode and a stainless steel cathode, using tetraethylammonium bromine as a conductive additive and acetonitrile as an inert support electrolyte. This method yields PDMAT with high purity, evidenced by a variety of characterization techniques including FT-IR and NMR spectroscopy (Yang, Zhou, & Xiong, 2012).

Molecular Structure Analysis

The molecular structure of PDMAT involves tantalum(V) coordinated by five dimethylamino groups. The structure has been extensively studied using spectroscopic methods and crystallographic analysis, revealing a complex geometry that enables its reactivity and utility in ALD processes. Notably, the compound's structure facilitates its decomposition and reaction on the surface during film deposition, leading to the formation of tantalum nitride or oxide layers depending on the process conditions (Heil, Roozeboom, Van de Sanden, & Kessels, 2008).

Chemical Reactions and Properties

PDMAT undergoes various reactions on surfaces, particularly in the presence of ammonia or other reactive gases, to form tantalum nitride (TaN) or tantalum pentoxide (Ta2O5) films. These reactions are critical in the ALD process, where sequential surface reactions result in the atomic-scale deposition of the tantalum-containing films. The surface chemistry of PDMAT has been thoroughly investigated, highlighting its decomposition pathways and the species involved in the film formation process (Kim & Zaera, 2011).

Physical Properties Analysis

PDMAT exhibits a sublimation point at around 90°C under reduced pressure, indicating its volatility which is advantageous for vapor phase deposition processes. Its solubility in various solvents and stability under specific conditions have been characterized, ensuring its effective use in chemical vapor deposition (CVD) and ALD processes for semiconductor fabrication (Fryzuk, Ballmann, Munhá, & Halcovitch, 2011).

Chemical Properties Analysis

The chemical properties of PDMAT, including its reactivity with different surface sites and precursors, dictate its efficacy as an ALD precursor. Its decomposition leads to the formation of tantalum-containing films with high purity and uniformity. The ability of PDMAT to react with oxygen or nitrogen sources during deposition processes enables the controlled synthesis of tantalum nitride or oxide films with desired electrical and physical properties (Plasma-assisted ALD of Ta2O5 from alkylamide precursor and remote O2 plasma, Heil et al., 2008).

Scientific Research Applications

  • Catalysis : PDMAT is used as a catalyst in the hydroaminoalkylation of styrenes, showing high yield and excellent regioselectivity (Dörfler & Doye, 2014).

  • Radiopharmaceutical Applications : Tris(1,2-dimethyl-3-hydroxy-4(1H)-pyridone)oxotantalum(v), a water-soluble tantalum complex, demonstrates potential in radiopharmaceuticals due to its high solubility and stability in water (Camporese et al., 2006).

  • Semiconductor Manufacturing : PDMAT's role in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes is significant, especially in the context of TaN films, although its thermal cracking can lead to oxygen contamination (Violet et al., 2010).

  • Thin Film Deposition : PDMAT is used in atomic layer deposition for producing TaN and Ta3N5 thin films, which vary in resistivity and growth rates (Fang et al., 2011).

  • Surface Chemistry : Its interactions on Ta surfaces involve various reactions, including hydrogenation to dimethylamine and methane formation (Kim & Zaera, 2011).

  • Hyperbranched Polyglycidol Films : The reaction between PDMAT and hyperbranched polyglycidol films is influenced by the film thickness, affecting ligand exchange reactions (Sharma et al., 2008).

  • Electronic Equipment Manufacturing : In-vacuo XPS measurements with PDMAT enhance the initial growth on low-k substrates in semiconductor production (Reif et al., 2019).

Safety And Hazards

Pentakis(dimethylamino)tantalum(V) is a corrosive, reactive, and flammable material, which is also oxygen and moisture sensitive . It should be kept away from sources of ignition and stored in a tightly closed container in a dry and well-ventilated place . Always handle and store it under inert gas and avoid the formation of dust and aerosols . Inhalation or contact with skin must be avoided . In case of fire, use carbon dioxide or dry powder .

Future Directions

The Pentakis(dimethylamino)tantalum(V) market is projected to experience significant growth from 2024 to 2031, fueled by various factors including technological advancements, rising demand for Pentakis(dimethylamino)tantalum(V), and favorable government policies .

properties

IUPAC Name

dimethylazanide;tantalum(5+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5C2H6N.Ta/c5*1-3-2;/h5*1-2H3;/q5*-1;+5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLPMIMVDUOYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ta+5]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H30N5Ta
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173547
Record name Pentakis(dimethylamino)tantalum
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentakis(dimethylamino)tantalum(V)

CAS RN

19824-59-0
Record name Tantalum, pentakis(dimethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019824590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentakis(dimethylamino)tantalum
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentakis(dimethylamino)tantalum(V)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentakis(dimethylamino)tantalum(V)

Citations

For This Compound
44
Citations
J Reifa, M Knauta, M Alberta, JW Barthaa - researchgate.net
As device dimensions shrink, the copper damascene technology becomes the best choice for interconnections in highly integrated semiconductor circuits. Tantalum-based films are …
Number of citations: 0 www.researchgate.net
S Killge, J Reif, V Neumann, M Junige, M Geidel… - researchgate.net
A trend in integrated micro-and nano-systems is the use of high-aspect-ratio three-dimensional structures. Beyond a certain aspect ratio highly conformal coating with a high-quality step …
Number of citations: 0 www.researchgate.net
CT Ho, KB Low, RF Klie, K Maeda… - The Journal of …, 2011 - ACS Publications
We have developed colloidal synthesis methods to create nanoparticles (NPs) of tantalum nitride. The particle sizes and crystallinity can be controlled through the use of different …
Number of citations: 46 pubs.acs.org
I Fakih, S Sabri, F Mahvash, M Nannini, M Siaj… - Applied Physics …, 2014 - pubs.aip.org
We have fabricated and characterized large area graphene ion sensitive field effect transistors (ISFETs) with tantalum pentoxide sensing layers and demonstrated pH sensitivities …
Number of citations: 30 pubs.aip.org
Z Yu, Y Yang, K Mao, Y Feng, Q Wen… - Journal of Advanced …, 2020 - Springer
A novel single-source-precursor for SiC-TaC-C nanocomposites was successfully synthesized by the chemical reaction between a polycarbosilane (allylhydridopolycarbosilane, AHPCS…
Number of citations: 41 link.springer.com
N Pastukhova, A Mavrič, Y Li - Advanced materials interfaces, 2021 - Wiley Online Library
Substantial progress has been made in the photoelectrochemical (PEC) field to understand the photoelectrode behavior, semiconductor‐electrolyte interface, and photocorrosion, …
Number of citations: 12 onlinelibrary.wiley.com
WP Hsu, M Mishra, WS Liu, CY Su, TP Perng - Applied Catalysis B …, 2017 - Elsevier
A combination of atomic layer deposition (ALD) and sol-gel techniques was applied to fabricate a direct Z-scheme Ta 3 N 5 -WO 2.72 heterojunction film photocatalyst for improved H 2 …
Number of citations: 50 www.sciencedirect.com
Y Moriya, T Takata, K Domen - Coordination Chemistry Reviews, 2013 - Elsevier
Hydrogen is considered to be a clean energy carrier alternative to exhaustible resources such as fossil fuels. To facilitate the transition to a hydrogen economy, hydrogen production …
Number of citations: 268 www.sciencedirect.com
Y Wang, J Kim, Z Gao, O Zandi, S Heo… - Chemistry of …, 2016 - ACS Publications
Electrochromic dynamic windows are emerging as a promising light and thermal management technology to reduce energy consumption in buildings by heating, ventilation, and air …
Number of citations: 28 pubs.acs.org
T Waechtler, SF Ding, L Hofmann, R Mothes… - Microelectronic …, 2011 - Elsevier
The deposition of Cu seed layers for electrochemical Cu deposition (ECD) via atomic layer deposition (ALD) of copper oxide and subsequent thermal reduction at temperatures …
Number of citations: 66 www.sciencedirect.com

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